molecular formula C16H18ClN3OS2 B2893700 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide CAS No. 864919-45-9

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide

Cat. No.: B2893700
CAS No.: 864919-45-9
M. Wt: 367.91
InChI Key: LBWBIRHZQVNPJS-UHFFFAOYSA-N
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Description

The compound is a derivative of thiadiazole, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities and are used in medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds often involves reactions like nucleophilic substitution or coupling reactions. For instance, a similar compound was synthesized using a visible-light-promoted C-S cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of such compounds is typically determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Computational methods like density functional theory (DFT) can also be used to predict the molecular structure .


Chemical Reactions Analysis

The chemical reactivity of such compounds can be studied using various spectroscopic techniques, and the results can be analyzed using computational chemistry methods .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques like infrared spectroscopy, UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Structural Analysis and Synthesis Methodologies

  • Compounds related to "2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide" have been synthesized and structurally analyzed, showing potential for various intermolecular interactions and 3-D array generation through specific bonding patterns. These compounds exhibit a 'V' shape, facilitating diverse interactions essential for potential pharmacological applications (Boechat et al., 2011).
  • The synthesis of 2-(5-(aryloxymethyl)-1,3,4-thiadiazol-2-ylthio)-N-arylacetamides via a solvent-free method at room temperature demonstrates an efficient, environmentally friendly approach to generating these compounds, highlighting their structural diversity and potential for further functionalization (Xi-Cun Wang et al., 2010).

Biological Activities and Pharmacological Potential

  • Some synthesized 1,3,4-thiadiazole derivatives have shown promising antitumor and antioxidant activities, indicating their potential use in developing new cancer therapies and as compounds with protective effects against oxidative stress (Hamama et al., 2013).
  • Novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been synthesized, showcasing the application of carbodiimide condensation in facilitating the synthesis of potentially bioactive molecules (P. Yu et al., 2014).
  • A new class of 1,2,3-thiadiazole thioacetanilide derivatives has been evaluated for its anti-HIV activities, with some derivatives showing high effectiveness in inhibiting HIV-1 replication, suggesting their potential as non-nucleoside reverse transcriptase inhibitors (Zhan et al., 2008).

Molecular Modeling and Anticancer Screening

  • N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and subjected to DFT calculations and anticancer screening, showing significant cytotoxic effects against breast cancer, demonstrating the utility of molecular modeling in drug discovery processes (Sraa Abu-Melha, 2021).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure and properties. Typically, safety data sheets are used to communicate hazard information about chemical substances .

Future Directions

The future research directions would depend on the specific properties and potential applications of the compound. For instance, if the compound shows promising biological activity, future research could focus on further investigating its mechanism of action and potential as a therapeutic agent .

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS2/c17-13-9-5-4-8-12(13)15-19-16(23-20-15)22-10-14(21)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWBIRHZQVNPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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